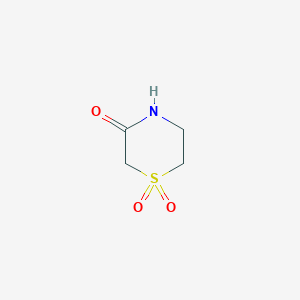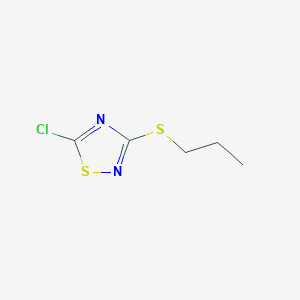
4-甲基嘧啶-2,5-二胺
描述
“4-Methylpyrimidine-2,5-diamine” is a chemical compound . It is a type of pyrimidine, which is a class of organic compounds that are widely used in the field of medicine and health sciences .
Synthesis Analysis
There are several synthetic approaches for creating pharmacologically active decorated diazines, including pyrimidines . A recent study discussed the synthesis of anisole containing 2,4,5,6-tetrasubstituted pyrimidines . Another study focused on the synthesis of 2,4-diaminopyrimidine core-based derivatives .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The core structure of non-classical inhibitors is 2,4-diaminopyrimidine .
Chemical Reactions Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methylpyrimidine-2,5-diamine” are not clearly mentioned in the retrieved papers .
科学研究应用
抗病毒活性
4-甲基嘧啶-2,5-二胺衍生物,特别是5位取代的2,4-二氨基-6-羟基嘧啶,因其潜在的抗病毒活性而受到探索。虽然这些化合物对单纯疱疹病毒和巨细胞病毒等DNA病毒显示有限的疗效,但某些5-取代衍生物在细胞培养中表现出对逆转录病毒复制的显着抑制作用,包括人类免疫缺陷病毒(HIV)和莫洛尼鼠肉瘤病毒。值得注意的是,5-甲基衍生物表现出有效的抗HIV活性,尽管它对某些细胞培养也具有细胞毒性,表明需要进一步研究其治疗窗口(Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003)。
二氢叶酸还原酶的抑制
包括4-甲基变体在内的新的2,4-二氨基嘧啶已被合成,以评估其抑制二氢叶酸还原酶(一种对DNA合成至关重要的酶)的抗叶酸活性。这些化合物表现出对该酶的竞争性抑制,表明它们作为治疗快速细胞分裂疾病(如某些癌症)的治疗剂的潜力。探索了有效抑制的结构要求,强调了嘧啶环上特定取代基对最佳活性的重要性(Kavai, Mead, Drobníak, & Zakrzewski, 1975)。
化学合成和反应性
已研究了二溴嘧啶(包括与4-甲基嘧啶-2,5-二胺相关的二溴嘧啶)的反应性,以了解它们在化学合成中的行为。例如,二溴嘧啶的胺化可以导致各种二氨基嘧啶或相关结构,从而深入了解复杂嘧啶衍生物的合成途径。这些研究有助于更广泛地理解嘧啶化学及其在药物化学中的应用(Streef & Hertog, 2010)。
络合和电化学研究
4-甲基嘧啶-2,5-二胺衍生物与Ni和Co等金属的络合反应已经过研究,导致合成新的络合物。这些研究不仅扩展了对嘧啶衍生物配位化学的理解,还探索了它们的电化学性质,这与催化和材料科学中的应用相关(Beloglazkina et al., 2005)。
血液学效应
对某些2,4-二氨基嘧啶(包括与4-甲基嘧啶-2,5-二胺相关的二氨基嘧啶)的血液学效应的研究揭示了它们对叶酸代谢的潜在影响。这些研究对于理解嘧啶衍生物的治疗和毒理学特征至关重要,特别是在抗叶酸疗法中(Hamilton et al., 1954)。
作用机制
Target of Action
4-Methylpyrimidine-2,5-diamine, a pyrimidine derivative, primarily targets the Dihydrofolate reductase (dfrB) . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme involved in the transfer of single-carbon units required in the biosynthesis of nucleotides and amino acids .
Mode of Action
The compound interacts with its target, Dihydrofolate reductase, by binding to its active site . This binding inhibits the enzyme’s activity, thereby disrupting the synthesis of tetrahydrofolate. The disruption of this pathway can lead to the inhibition of DNA, RNA, and protein synthesis, which can have significant effects on cellular function .
Biochemical Pathways
The primary biochemical pathway affected by 4-Methylpyrimidine-2,5-diamine is the tetrahydrofolate synthesis pathway . By inhibiting Dihydrofolate reductase, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a critical step in this pathway . This disruption can lead to downstream effects such as the inhibition of DNA, RNA, and protein synthesis .
Pharmacokinetics
The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of Dihydrofolate reductase by 4-Methylpyrimidine-2,5-diamine leads to the disruption of tetrahydrofolate synthesis . This disruption can inhibit the synthesis of DNA, RNA, and proteins, potentially leading to cell death . Therefore, the compound could have potential applications in the treatment of diseases characterized by rapid cell proliferation, such as cancer .
Action Environment
The action, efficacy, and stability of 4-Methylpyrimidine-2,5-diamine can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells
安全和危害
未来方向
PET molecular imaging is emerging, emphasizing the unique capabilities of PET molecular imaging to constantly adapt to emerging oncological challenges . The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents will be intensively explored .
生化分析
Biochemical Properties
4-Methylpyrimidine-2,5-diamine participates in several biochemical reactions. It interacts with enzymes such as aminopyrimidine aminohydrolase, which catalyzes the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine to 4-amino-5-hydroxymethyl-2-methylpyrimidine and ammonia . This interaction is crucial for the metabolism of thiamine, a vital nutrient. Additionally, 4-Methylpyrimidine-2,5-diamine can act as a substrate for various other enzymes, influencing metabolic pathways and cellular functions.
Cellular Effects
4-Methylpyrimidine-2,5-diamine affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis and repair . This modulation can lead to changes in cell proliferation and apoptosis, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of 4-Methylpyrimidine-2,5-diamine involves its interaction with specific biomolecules. It binds to enzymes such as dihydrofolate reductase, inhibiting their activity and affecting the folate metabolism pathway . This inhibition can lead to reduced DNA synthesis and repair, ultimately influencing cell growth and survival. Additionally, 4-Methylpyrimidine-2,5-diamine can interact with other proteins and nucleic acids, further modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylpyrimidine-2,5-diamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methylpyrimidine-2,5-diamine can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 4-Methylpyrimidine-2,5-diamine vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic effects, including disruption of metabolic pathways and induction of apoptosis . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of 4-Methylpyrimidine-2,5-diamine.
Metabolic Pathways
4-Methylpyrimidine-2,5-diamine is involved in several metabolic pathways. It interacts with enzymes such as aminopyrimidine aminohydrolase, which plays a role in thiamine metabolism . This interaction can influence the levels of metabolites and metabolic flux within cells. Additionally, 4-Methylpyrimidine-2,5-diamine can affect other metabolic pathways, including those involved in nucleotide synthesis and energy production.
Transport and Distribution
The transport and distribution of 4-Methylpyrimidine-2,5-diamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of 4-Methylpyrimidine-2,5-diamine in therapeutic applications.
Subcellular Localization
4-Methylpyrimidine-2,5-diamine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with enzymes and other biomolecules, ultimately affecting cellular processes and metabolic pathways.
属性
IUPAC Name |
4-methylpyrimidine-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-4(6)2-8-5(7)9-3/h2H,6H2,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPGPNNQAKAUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





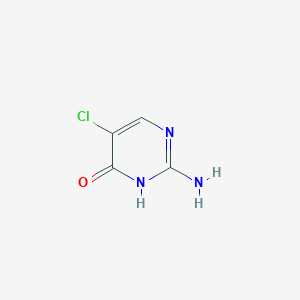
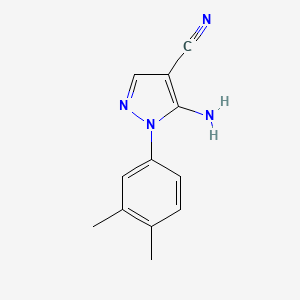

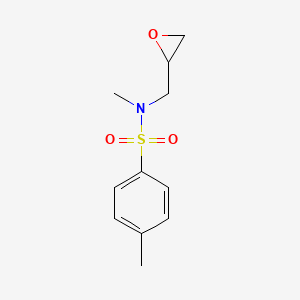
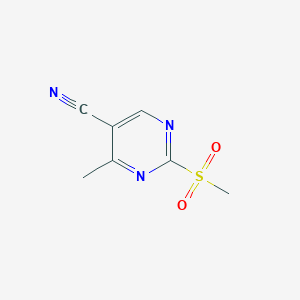
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide](/img/structure/B3164323.png)
![3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B3164327.png)
